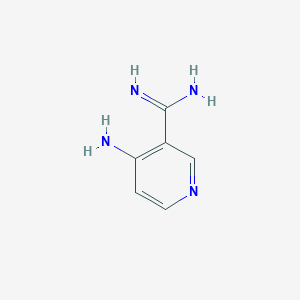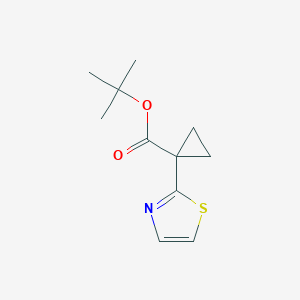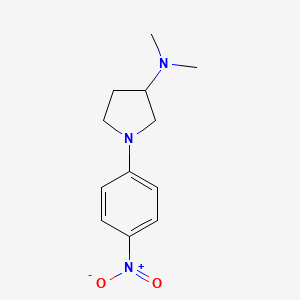
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine: is an organic compound that features a pyrrolidine ring substituted with a nitrophenyl group and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group followed by its attachment to the pyrrolidine ring.
Attachment of the Dimethylamine Group: This can be done through nucleophilic substitution reactions where a dimethylamine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, often using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the dimethylamine group can enhance solubility and bioavailability. The pyrrolidine ring provides structural stability and rigidity, allowing for specific interactions with biological targets.
類似化合物との比較
Similar Compounds
- [1-(4-Nitrophenyl)-pyrrolidin-2-yl]dimethylamine
- [1-(4-Nitrophenyl)-pyrrolidin-4-yl]dimethylamine
- [1-(4-Nitrophenyl)-piperidin-3-yl]dimethylamine
Uniqueness
- Structural Features : The specific positioning of the nitrophenyl and dimethylamine groups on the pyrrolidine ring provides unique chemical properties.
- Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups.
- Applications : Its potential applications in various fields make it a compound of significant interest.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17N3O2/c1-13(2)12-7-8-14(9-12)10-3-5-11(6-4-10)15(16)17/h3-6,12H,7-9H2,1-2H3 |
InChIキー |
IFIBQQCVEIPSNA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[4-(Dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B8644999.png)
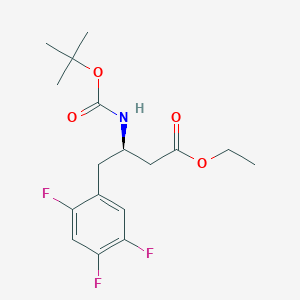
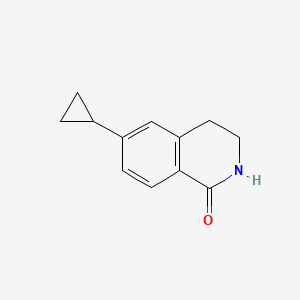
![4-[2-(5,6-Dimethoxy-2-methyl-1H-indol-3-yl)ethyl]piperazin-1-amine](/img/structure/B8645014.png)
![2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline](/img/structure/B8645019.png)

